5-(Bis(4-carboxybenzyl)amino)isophthalic acid is a complex organic compound characterized by its unique structure, which features two bis(4-carboxybenzyl) amino groups attached to an isophthalic acid backbone. The chemical formula for this compound is , and it has a CAS number of 1492054-35-9. This compound is notable for its potential applications in the synthesis of metal-organic frameworks and other advanced materials due to its functional carboxylic acid groups that can coordinate with metal ions and facilitate various
The synthesis of 5-(Bis(4-carboxybenzyl)amino)isophthalic acid typically involves multi-step organic synthesis techniques:
Recent studies have reported successful syntheses that incorporate rigid-flexible ligands to enhance structural diversity in metal-organic frameworks constructed from this compound .
5-(Bis(4-carboxybenzyl)amino)isophthalic acid finds applications in several fields:
Interaction studies involving 5-(Bis(4-carboxybenzyl)amino)isophthalic acid primarily focus on its coordination behavior with various metal ions. These studies reveal how the compound can form stable complexes that exhibit unique physical properties, such as luminescence and enhanced stability under different environmental conditions. Such interactions are crucial for understanding its potential applications in catalysis and material science .
Several compounds share structural similarities with 5-(Bis(4-carboxybenzyl)amino)isophthalic acid. Here are a few notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-(Carboxyphenyl)isophthalic acid | Contains carboxylic groups similar to 5-(Bis(4-carboxybenzyl)amino)isophthalic acid | Simpler structure, fewer functional groups |
| Bis(4-carboxybenzyl)amine | Similar amino and carboxylic functionalities | Lacks the isophthalic backbone |
| 1,3-Bis(4-carboxyphenyl)urea | Contains multiple carboxylic groups | Urea functional group introduces different reactivity |
The uniqueness of 5-(Bis(4-carboxybenzyl)amino)isophthalic acid lies in its dual functionalization with both amino and carboxylic groups on an isophthalic backbone, allowing for versatile coordination chemistry and potential applications in advanced materials that other similar compounds may not provide .